molecular formula C15H21BO3 B1425610 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1035690-24-4

2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1425610
CAS No.: 1035690-24-4
M. Wt: 260.14 g/mol
InChI Key: QRRJFVBHNJSHKB-UHFFFAOYSA-N
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Description

2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further optimize the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Solvents: Toluene, ethanol, dichloromethane.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenol Derivatives: From oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution.

Scientific Research Applications

2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It plays a role in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in organic synthesis. The boron atom in the compound can form stable complexes with various organic substrates, facilitating the formation of new carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the cyclopropoxyphenyl group, which can enhance its selectivity and efficiency in chemical reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The parent dioxaborolane compound without the cyclopropoxyphenyl group.

    Cyclopropylboronic Acid: Another boronic acid with a cyclopropyl group, used in different synthetic applications.

Uniqueness: 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability. Its ability to participate in a wide range of chemical transformations also sets it apart from simpler boronic acids and dioxaborolanes.

Properties

IUPAC Name

2-(3-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-6-5-7-13(10-11)17-12-8-9-12/h5-7,10,12H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJFVBHNJSHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726728
Record name 2-[3-(Cyclopropyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035690-24-4
Record name 2-[3-(Cyclopropyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035690-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Cyclopropyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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